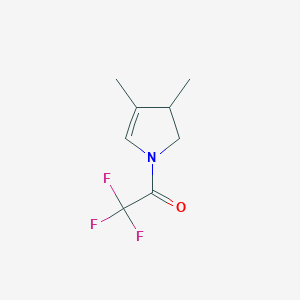
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is an organic compound that features a pyrrole ring substituted with dimethyl groups and a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylpyrrole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trifluoroacetyl group being introduced to the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanone moiety to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development.
Industry: Could be used in the production of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroacetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is unique due to the presence of both the trifluoroethanone moiety and the dimethyl-substituted pyrrole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
| 470691-47-5 | |
Molecular Formula |
C8H10F3NO |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
1-(3,4-dimethyl-2,3-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H10F3NO/c1-5-3-12(4-6(5)2)7(13)8(9,10)11/h3,6H,4H2,1-2H3 |
InChI Key |
SXCCONCNUYPSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C=C1C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)

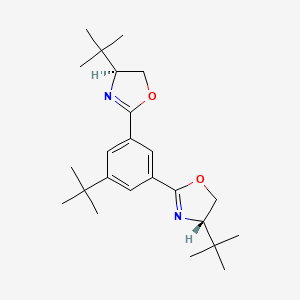
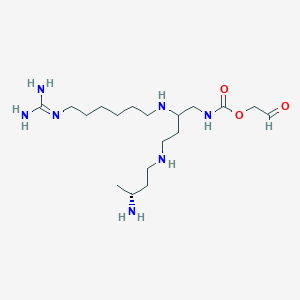
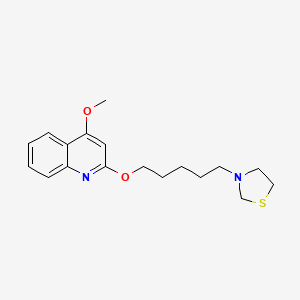
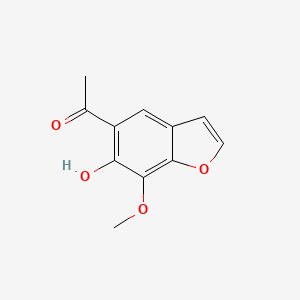
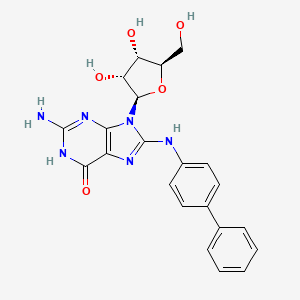
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
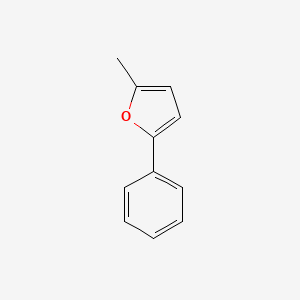

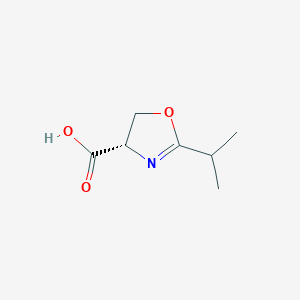

![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
